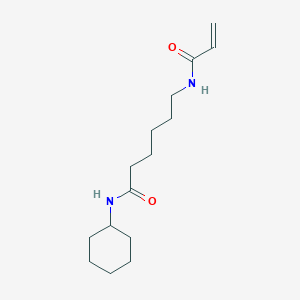

6-(Acryloylamino)-N-cyclohexylhexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

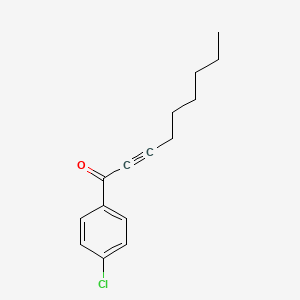

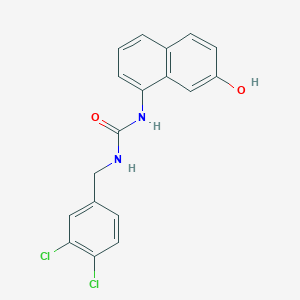

6-(Acryloylamino)-N-cyclohexylhexanamide is an organic compound that features both an acryloyl group and a cyclohexyl group. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The presence of both the acryloyl and cyclohexyl groups imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(Acryloylamino)-N-Cyclohexylhexanamid beinhaltet typischerweise die Reaktion von Acryloylchlorid mit N-Cyclohexylhexanamid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse von Acryloylchlorid zu verhindern. Das allgemeine Reaktionsschema lautet wie folgt:

Acryloylchlorid+N-Cyclohexylhexanamid→6-(Acryloylamino)-N-Cyclohexylhexanamid+HCl

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 6-(Acryloylamino)-N-Cyclohexylhexanamid durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, wie Temperatur und Druck, und verbessert die Gesamtausbeute und Reinheit des Produkts. Der Einsatz von automatisierten Systemen reduziert auch das Risiko von Kontaminationen und erhöht die Effizienz des Produktionsprozesses.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-(Acryloylamino)-N-Cyclohexylhexanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Acryloylgruppe kann zu den entsprechenden Epoxiden oxidiert werden.

Reduktion: Die Verbindung kann zum entsprechenden Amin reduziert werden.

Substitution: Die Acryloylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Persäuren wie m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Epoxide

Reduktion: Amine

Substitution: Substituierte Amide

Wissenschaftliche Forschungsanwendungen

6-(Acryloylamino)-N-Cyclohexylhexanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Polymerchemie: Es kann als Monomer bei der Synthese von Polymeren mit spezifischen Eigenschaften verwendet werden.

Materialwissenschaften: Die Verbindung kann in Materialien eingearbeitet werden, um ihre mechanischen Eigenschaften zu verbessern.

Biologie und Medizin:

Industrie: Die Verbindung kann aufgrund ihrer reaktiven Acryloylgruppe bei der Herstellung von Beschichtungen und Klebstoffen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 6-(Acryloylamino)-N-Cyclohexylhexanamid beinhaltet seine Fähigkeit, über seine Acryloylgruppe kovalente Bindungen mit anderen Molekülen einzugehen. Diese Reaktivität ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, was es für die Synthese komplexer Moleküle nützlich macht. Die Cyclohexylgruppe bietet sterische Hinderung, die die Reaktivität und Selektivität der Verbindung in verschiedenen Reaktionen beeinflussen kann.

Wirkmechanismus

The mechanism of action of 6-(Acryloylamino)-N-cyclohexylhexanamide involves its ability to form covalent bonds with other molecules through its acryloyl group. This reactivity allows it to participate in various chemical reactions, making it useful in the synthesis of complex molecules. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-(Acryloylamino)-N-Phenylhexanamid: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer Cyclohexylgruppe.

6-(Acryloylamino)-N-Methylhexanamid: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Cyclohexylgruppe.

Einzigartigkeit

6-(Acryloylamino)-N-Cyclohexylhexanamid ist aufgrund des Vorhandenseins der Cyclohexylgruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche sterische und elektronische Eigenschaften bietet. Diese Einzigartigkeit kann in bestimmten Anwendungen genutzt werden, bei denen die Cyclohexylgruppe dem Endprodukt die gewünschten Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

606933-07-7 |

|---|---|

Molekularformel |

C15H26N2O2 |

Molekulargewicht |

266.38 g/mol |

IUPAC-Name |

N-cyclohexyl-6-(prop-2-enoylamino)hexanamide |

InChI |

InChI=1S/C15H26N2O2/c1-2-14(18)16-12-8-4-7-11-15(19)17-13-9-5-3-6-10-13/h2,13H,1,3-12H2,(H,16,18)(H,17,19) |

InChI-Schlüssel |

DTCPIFKENKDRBR-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)NCCCCCC(=O)NC1CCCCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)

![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)